molecular formula C14H20BrNO B5239969 4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine

4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine

Cat. No.: B5239969
M. Wt: 298.22 g/mol
InChI Key: YAXQRUAPUMHPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine typically involves the bromination of 4-methylphenol followed by a series of reactions to introduce the phenoxy and amine groups. One common method involves the continuous bromination of p-cresol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and precise control of reaction parameters such as temperature and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and phenoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cell membrane properties, or interacting with specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-3-8-16-9-4-5-10-17-14-7-6-12(2)11-13(14)15/h3,6-7,11,16H,1,4-5,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXQRUAPUMHPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCNCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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